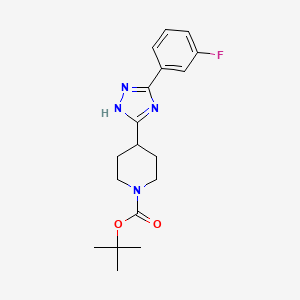

tert-Butyl 4-(3-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate

Description

tert-Butyl 4-(3-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine core linked to a 1,2,4-triazole moiety substituted with a 3-fluorophenyl group. The tert-butyl carbamate (Boc) group serves as a protective moiety for the piperidine nitrogen, enabling selective deprotection during synthetic workflows. This compound is likely utilized as an intermediate in medicinal chemistry, particularly in the development of kinase inhibitors or G protein-coupled receptor (GPCR) modulators, given the prevalence of triazole and fluorinated aromatic motifs in such drug candidates .

Properties

Molecular Formula |

C18H23FN4O2 |

|---|---|

Molecular Weight |

346.4 g/mol |

IUPAC Name |

tert-butyl 4-[3-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl]piperidine-1-carboxylate |

InChI |

InChI=1S/C18H23FN4O2/c1-18(2,3)25-17(24)23-9-7-12(8-10-23)15-20-16(22-21-15)13-5-4-6-14(19)11-13/h4-6,11-12H,7-10H2,1-3H3,(H,20,21,22) |

InChI Key |

VHCXYYVWDUEERR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=NN2)C3=CC(=CC=C3)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(3-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a reductive amination reaction.

Introduction of the tert-Butyl Group: The tert-butyl group is typically introduced via a tert-butyl esterification reaction.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(3-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and triazole moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce various functional groups into the molecule.

Scientific Research Applications

tert-Butyl 4-(3-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It is used in the study of biological pathways and as a probe in biochemical assays.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Core Structural Variations

The compound shares a piperidine-1-carboxylate backbone with several analogs, but differences in substituents on the triazole ring and adjacent groups critically influence physicochemical and biological properties. Key structural analogs include:

Key Observations :

- Heterocycle Type : Analogs in use 1,2,3-triazole cores, which differ in electronic properties and hydrogen-bonding capacity compared to the target’s 1,2,4-triazole .

- Amino vs. Fluorinated Groups: Compound 34 () and the aminomethyl analog () demonstrate how substituent polarity impacts solubility and target engagement.

Functional and Application Differences

- Drug Discovery Utility : The target’s 3-fluorophenyl group may optimize interactions with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites), whereas compound 34’s 4-fluorophenyl and pyrimidinyl groups could enhance π-π stacking with aromatic residues .

- Scaffold Versatility: The aminomethyl analog () is marketed as a "versatile small molecule scaffold," suggesting its utility in combinatorial chemistry for generating targeted libraries .

- Fluorine Effects : Fluorine in the target and compound 34 improves metabolic stability and bioavailability. In contrast, the fluoropyrrolidine analog () leverages fluorine’s conformational influence to modulate target binding .

Biological Activity

tert-Butyl 4-(3-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate is a complex organic compound that incorporates a piperidine ring and a triazole moiety. This compound has garnered attention due to its potential biological activities, particularly in the realms of antibacterial, antifungal, and anticancer properties. The presence of the triazole ring is particularly notable as it is frequently associated with bioactive compounds.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

Key Features:

- Piperidine Ring: A six-membered ring containing one nitrogen atom.

- Triazole Moiety: A five-membered ring containing three nitrogen atoms, known for its diverse biological activities.

- Fluorophenyl Group: The presence of fluorine may enhance lipophilicity and biological activity.

Antifungal Activity

Research indicates that compounds with triazole rings often demonstrate significant antifungal properties. For example, derivatives of triazoles have been shown to inhibit the growth of various fungal strains by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes. The specific interactions of this compound with fungal enzymes are still under investigation but suggest potential efficacy against resistant strains.

Antibacterial Activity

The antibacterial activity of triazole compounds typically stems from their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways. Preliminary studies on similar triazole derivatives indicate that they can exhibit activity against Gram-positive and Gram-negative bacteria. Further characterization of this compound's mechanism could lead to the development of new antibacterial agents.

Anticancer Activity

The anticancer potential of this compound is particularly promising due to the structural features that allow for interaction with various molecular targets involved in cancer progression. Triazoles have been noted for their ability to modulate enzyme activity and receptor interactions related to tumor growth. Some studies have reported that triazole-containing compounds can induce apoptosis in cancer cells through the activation of caspases or by disrupting mitochondrial function.

Case Studies

The exact mechanisms by which this compound exerts its biological effects are still being elucidated. However, several hypotheses include:

- Enzyme Inhibition: The compound may act as an inhibitor of key enzymes involved in metabolic pathways essential for microbial survival.

- Receptor Modulation: Interaction with specific receptors could lead to altered signaling pathways that affect cell growth and survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.